molecular formula C8H15NO4 B1436418 Methyl 2-amino-4-(1,3-dioxolan-2-yl)butanoate CAS No. 2059931-97-2

Methyl 2-amino-4-(1,3-dioxolan-2-yl)butanoate

Cat. No.: B1436418
CAS No.: 2059931-97-2
M. Wt: 189.21 g/mol
InChI Key: GXMWIGAIBTXOSG-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(1,3-dioxolan-2-yl)butanoate (CAS 2059931-97-2) is a chemical compound with the molecular formula C 8 H 15 NO 4 and a molecular weight of 189.21 g/mol . Its structure features a 2-amino butanoate ester core linked to a 1,3-dioxolane group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The presence of both an amino group and a protected aldehyde (via the 1,3-dioxolane) provides two distinct reactive sites for chemical modification. This makes it a valuable precursor for the synthesis of more complex molecules. A primary research application for this compound is its potential use in prodrug design . Amino acids are frequently employed as promoieties to enhance the bioavailability and target specificity of active pharmaceutical ingredients. By serving as a synthetic analog of amino acids, this compound could be utilized to improve the permeability of poorly absorbed drugs, potentially facilitating their delivery across biological barriers like the intestinal epithelium or the blood-brain barrier via amino acid transporters . Furthermore, the 1,3-dioxolane moiety acts as a protecting group for a carbonyl function, a strategy commonly employed in multi-step synthetic routes, including the manufacturing of 1,3-dioxolane nucleosides . This underscores the compound's utility in complex synthetic workflows. Researchers can leverage this building block to develop novel chemical entities for various investigative applications. Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

methyl 2-amino-4-(1,3-dioxolan-2-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-11-8(10)6(9)2-3-7-12-4-5-13-7/h6-7H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMWIGAIBTXOSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC1OCCO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Alkylation under Phase-Transfer Catalysis

A prominent method for preparing cyclic amino esters including derivatives like methyl 2-amino-4-(1,3-dioxolan-2-yl)butanoate involves asymmetric alkylation using phase-transfer catalysts (PTCs). This method typically proceeds as follows:

  • Reagents and Conditions:

    • Starting amino acid ester (e.g., methyl 2-amino butanoate derivative)
    • Alkyl halide bearing the 1,3-dioxolane moiety
    • Chiral phase-transfer catalyst (e.g., (S)-2a)
    • Base such as cesium hydroxide (CsOH)
    • Solvent: toluene
    • Low temperature (-20 to -40 °C)
    • Reaction time: 16–24 hours with vigorous stirring
  • Procedure:
    The amino ester and alkyl halide are mixed with the chiral PTC and CsOH in toluene at low temperature. The reaction proceeds via enolate formation and alkylation, leading to high enantioselectivity in the product. After completion, the mixture is worked up by aqueous extraction and purified by chromatography.

  • Outcome:
    This method yields the desired this compound with high stereochemical purity and good yields (typically >70%). The 1,3-dioxolane group is introduced as a protected aldehyde equivalent, facilitating further transformations.

Parameter Typical Value/Condition
Catalyst (S)-2a phase-transfer catalyst
Base CsOH
Solvent Toluene
Temperature -40 to -20 °C
Reaction Time 16–24 hours
Yield >70%
Enantiomeric Excess (ee) High (dependent on catalyst)

This approach is well-documented in the literature for related cyclic amino esters and is adaptable for the synthesis of the target compound.

Protection of Aldehyde as 1,3-Dioxolane and Subsequent Functionalization

The 1,3-dioxolane ring in the target molecule is a common protective group for aldehydes, introduced to stabilize the reactive aldehyde functionality during amino acid synthesis.

  • Preparation of 1,3-Dioxolane Derivative:
    The aldehyde precursor is reacted with ethylene glycol under acid catalysis to form the 1,3-dioxolane ring. This acetal formation protects the aldehyde during subsequent synthetic steps.

  • Subsequent Transformations:
    After protection, the intermediate can undergo:

    • Wittig reactions to extend the carbon chain
    • Reduction reactions (e.g., Pd/C hydrogenation) to saturate alkenes
    • Oxidation (e.g., TEMPO-catalyzed) to form aldehydes or acids as needed

These steps allow for the precise installation of the amino acid side chain with the dioxolane group intact, preserving stereochemistry and functional group compatibility.

Enzymatic Kinetic Resolution and Biocatalysis

Biocatalytic methods using lipases have been explored for the preparation of chiral amino acid derivatives, including those with dioxolane moieties.

  • Lipase-Mediated Hydrolysis:
    Racemic esters similar to this compound can be subjected to enzymatic kinetic resolution using lipase B from Candida antarctica or other microbial lipases.

  • Reaction Conditions:

    • Solvent systems such as tert-butyl methyl ether with controlled water content
    • Temperatures around 60 °C
    • Reaction times optimized for scale (e.g., 18 h for gram-scale)
  • Advantages:

    • High enantioselectivity (>98% ee)
    • Mild reaction conditions
    • No need for protecting amino groups in some cases
  • Yields:
    Typical yields for the resolved enantiomers are around 48% for each enantiomer, with excellent stereochemical purity.

This enzymatic approach provides an alternative to purely chemical asymmetric synthesis, especially valuable for producing single enantiomer compounds.

Palladium-Catalyzed Cross-Coupling and Cyclization Methods

Palladium-catalyzed reactions have been employed to assemble complex amino acid derivatives containing dioxolane rings:

  • General Procedure:

    • Aromatic halides or alkyl halides bearing dioxolane substituents are reacted with amines under Pd catalysis.
    • Bases such as potassium carbonate or cesium carbonate are used.
    • Solvents include acetonitrile or dichloromethane.
    • Reaction temperatures vary from room temperature to reflux.
  • Applications:
    This method is useful for coupling the amino acid backbone with the dioxolane-containing side chain or for constructing cyclic intermediates.

  • Optimization:
    Reaction conditions are optimized by varying catalyst loading, base, and temperature to maximize yield and purity.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield/Selectivity
Asymmetric Alkylation (PTC) Chiral PTC, CsOH, toluene, low temp High stereoselectivity, scalable >70% yield, high ee
Aldehyde Protection (Dioxolane) Ethylene glycol, acid catalyst Protects aldehyde, stable intermediate Quantitative acetal formation
Enzymatic Kinetic Resolution Lipase B, organic solvent, 60 °C Mild, high enantioselectivity ~48% yield per enantiomer, >98% ee
Pd-Catalyzed Cross-Coupling Pd catalyst, base, amine, solvent Versatile, good yields Variable, optimized per substrate

Research Findings and Notes

  • The phase-transfer catalyzed asymmetric alkylation is a well-established route for introducing the 1,3-dioxolane substituent on the amino acid backbone with excellent stereocontrol.
  • Protection of aldehydes as 1,3-dioxolane acetals is crucial to prevent side reactions during multi-step syntheses and allows for selective transformations on other parts of the molecule.
  • Enzymatic methods provide an environmentally friendly alternative and are especially useful when high enantiopurity is required without extensive chiral catalysts.
  • Palladium-catalyzed methods enable coupling and cyclization steps necessary for complex molecule assembly, often used in the final stages of synthesis.
  • Optimization of reaction conditions including temperature, catalyst loading, solvent, and reaction time is essential for maximizing yield and stereochemical purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(1,3-dioxolan-2-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Methyl 2-amino-4-(1,3-dioxolan-2-yl)butanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(1,3-dioxolan-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the dioxolane ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Methyl 2-amino-4-(1,3-dioxolan-2-yl)butanoate and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound 2059931-97-2 C₈H₁₅NO₄ 189.21 Amino, methyl ester, dioxolane Drug impurity reference, reagent
Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate - C₁₃H₁₃NO₄ 247.25 Methyl ester, dioxoisoindoline Intermediate in heterocyclic synthesis
Ethyl 2-amino-4-(1,3-dioxoisoindol-2-yl)butanoate 386251-00-9 C₁₄H₁₆N₂O₄ 276.29 Ethyl ester, amino, dioxoisoindoline Pharmaceutical intermediate
Ethyl 2-(1,3-dioxo-isoindol-2-yl)-4-(methylthio)butanoate 182227-17-4 C₁₅H₁₇NO₄S 307.36 Ethyl ester, methylthio, dioxoisoindoline Specialty chemical synthesis
(2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid - C₁₃H₁₃NO₄ 247.25 Carboxylic acid, dioxoisoindoline Crystal structure studies
Methyl 4-oxo-4-(thiazol-2-ylamino)butanoate 329205-47-2 C₈H₁₀N₂O₃S 214.24 Methyl ester, thiazole, ketone Potential bioactive agent

Key Differences and Implications

Backbone and Substituent Variability: The dioxolane ring in the main compound improves solubility compared to aromatic dioxoisoindoline derivatives (e.g., Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate), which exhibit higher molecular weights (247.25 vs. 189.21) and lower polarity due to their fused benzene ring .

Functional Group Reactivity: The amino group in the main compound enables nucleophilic reactions, whereas carboxylic acid derivatives (e.g., (2R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid) participate in salt formation or esterification . Thiazole-containing analogs (e.g., CAS 329205-47-2) introduce hydrogen-bonding capabilities and heterocyclic reactivity, expanding utility in kinase inhibitor synthesis .

Applications :

  • The main compound’s role as a drug impurity reference contrasts with dioxoisoindoline-based intermediates (e.g., CAS 182227-17-4), which are used in specialty chemical synthesis due to their sulfur-containing side chains .

Physicochemical Properties

Property This compound Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate
Boiling Point (°C) 257.2±20.0 Not reported
Density (g/cm³) 1.1±0.1 Not reported
Solubility Polar solvents (e.g., DMSO, methanol) Limited by aromaticity
Stability Stable at -20°C Sensitive to light/heat

Biological Activity

Methyl 2-amino-4-(1,3-dioxolan-2-yl)butanoate is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a dioxolane ring. The molecular formula is C8H15NO3C_8H_{15}NO_3, with a molecular weight of approximately 173.21 g/mol. The dioxolane ring contributes to the compound's stability and reactivity, making it a versatile building block in organic synthesis.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, enhancing its interaction with enzymes and receptors.
  • Modulation of Enzyme Activity : The compound may influence the activity of specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Interaction : The structural features allow for binding to receptor sites, which may modulate signaling pathways within cells.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound can attenuate inflammatory responses, particularly through modulation of cytokine release.
  • Antimicrobial Properties : There is evidence supporting its effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Cytotoxicity Against Cancer Cells : Some studies have shown that the compound may induce cytotoxic effects in various cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryReduces cytokine release in response to inflammatory stimuli
AntimicrobialEffective against specific bacterial strains
CytotoxicityInduces apoptosis in cancer cell lines

Case Study: Anti-inflammatory Mechanism

A study investigated the anti-inflammatory properties of this compound by examining its effect on NF-κB signaling pathways. The results showed a significant reduction in NF-κB activity when cells were pretreated with the compound before exposure to TNF-α. This suggests that the compound may inhibit pro-inflammatory cytokine secretion effectively.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The dioxolane moiety can be introduced through cyclization reactions involving suitable aldehydes or ketones.

Common Synthetic Pathway :

  • Formation of the dioxolane ring from a corresponding diol.
  • Introduction of the amino group via nucleophilic substitution.
  • Esterification to obtain the final product.

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Areas for future study include:

  • In vivo Studies : To evaluate the efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate detailed biochemical pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : To optimize derivatives for enhanced biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Methyl 2-amino-4-(1,3-dioxolan-2-yl)butanoate to maximize yield and purity?

  • Methodology :

  • Step 1 : Use a dioxane-HCl system for deprotection of intermediates, as demonstrated in analogous syntheses (e.g., methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride, where 4 M HCl in dioxane achieved quantitative yield .
  • Step 2 : Optimize reaction time and temperature. For example, stirring at room temperature for 1 hour followed by reduced-pressure concentration minimizes side reactions .
  • Step 3 : Employ column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) for purification. Monitor purity via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Use DMSO-d6 as a solvent for observing exchangeable protons (e.g., amine groups). The ¹H-NMR spectrum should resolve signals for the dioxolane ring (δ ~3.8–4.0 ppm) and ester methyl group (δ ~3.7 ppm) .
  • IR : Confirm the presence of ester carbonyl (C=O stretch ~1740 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX, SIR97) resolve structural ambiguities in this compound?

  • Methodology :

  • Data Collection : Collect high-resolution X-ray diffraction data (resolution ≤ 1.0 Å) to resolve light atoms (e.g., oxygen in the dioxolane ring).
  • Structure Solution : Use direct methods in SHELXS or SIR97 for phase determination. For challenging cases (e.g., twinning), employ SHELXD for dual-space recycling .
  • Refinement : Apply anisotropic displacement parameters in SHELXL. Validate hydrogen positions using difference Fourier maps .

Q. How to address discrepancies in NMR data caused by dynamic processes (e.g., rotamers)?

  • Methodology :

  • Variable-Temperature NMR : Perform experiments at low temperatures (e.g., –40°C in CDCl3/dry ice) to "freeze" conformational exchange and resolve split signals.
  • Solvent Screening : Use deuterated solvents with varying polarities (e.g., DMSO-d6 vs. CDCl3) to alter rotational barriers.
  • 2D NMR : Utilize NOESY or ROESY to identify spatial correlations between protons in different conformers .

Q. What strategies mitigate side reactions during the formation of the 1,3-dioxolane moiety?

  • Methodology :

  • Protection/Deprotection : Use acid-labile protecting groups (e.g., tert-butoxycarbonyl, Boc) for the amine to prevent unwanted cyclization.
  • Catalyst Optimization : Employ p-toluenesulfonic acid (PTSA) in anhydrous conditions to accelerate acetal formation while minimizing hydrolysis.
  • Byproduct Analysis : Monitor reaction progress via LC-MS to detect intermediates (e.g., hemiaminals) and adjust stoichiometry accordingly .

Q. How to validate stereochemical purity in enantiomeric forms of this compound?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with a hexane/isopropanol mobile phase to separate enantiomers.
  • Optical Rotation : Compare experimental [α]D values with literature data for known configurations.
  • X-ray Crystallography : Determine absolute configuration via Flack or Hooft parameters in refined crystal structures .

Data Contradiction Analysis

Q. How to reconcile conflicting reactivity data reported for similar dioxolane-containing esters?

  • Methodology :

  • Contextualize Conditions : Compare solvent polarity, temperature, and catalyst loadings across studies. For example, polar aprotic solvents (e.g., DMF) may accelerate nucleophilic attacks on the ester .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to assess transition-state energies and identify steric/electronic effects unique to the 1,3-dioxolane substituent .

Synthesis Optimization Table

ParameterOptimal ConditionEvidence Source
Deprotection Reagent4 M HCl in dioxane
Purification MethodSilica gel chromatography
Crystallization SolventEthyl acetate/hexane (1:3)
Reaction Temperature25°C (room temperature)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-amino-4-(1,3-dioxolan-2-yl)butanoate
Reactant of Route 2
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Methyl 2-amino-4-(1,3-dioxolan-2-yl)butanoate

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